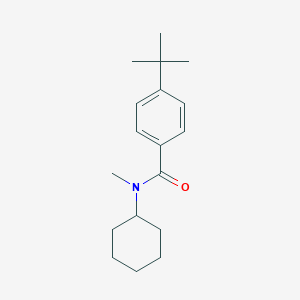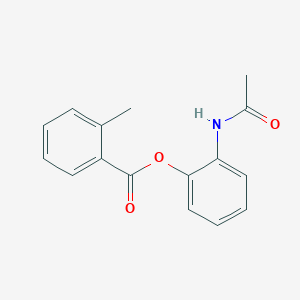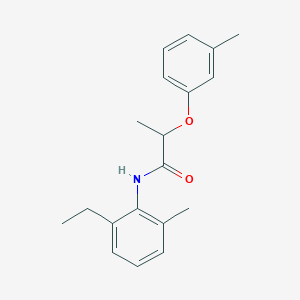![molecular formula C22H25NO2 B250151 2-(biphenyl-4-yloxy)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide](/img/structure/B250151.png)
2-(biphenyl-4-yloxy)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(biphenyl-4-yloxy)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide, also known as BHQ or BQ-123, is a cyclic peptide that has been extensively studied for its potential use in scientific research. It is a selective antagonist of the endothelin A receptor, which is involved in several physiological processes, including blood pressure regulation, vascular tone, and cell proliferation.
Wirkmechanismus
2-(biphenyl-4-yloxy)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide acts as a selective antagonist of the endothelin A receptor, which is a G protein-coupled receptor that is activated by the binding of endothelin-1. By blocking the activation of the endothelin A receptor, this compound inhibits the downstream signaling pathways that are involved in vasoconstriction, cell proliferation, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models and in vitro studies. It has been shown to reduce blood pressure and improve endothelial function in animal models of hypertension. It has also been shown to reduce the proliferation of smooth muscle cells and the formation of atherosclerotic plaques in animal models of atherosclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(biphenyl-4-yloxy)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide in scientific research is its selectivity for the endothelin A receptor, which allows for specific targeting of this receptor without affecting other signaling pathways. However, one of the limitations of using this compound is its relatively short half-life, which requires frequent dosing in animal studies.
Zukünftige Richtungen
There are several future directions for the use of 2-(biphenyl-4-yloxy)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide in scientific research. One potential application is in the development of novel therapies for cardiovascular diseases, such as hypertension and atherosclerosis. This compound may also have potential applications in cancer research, as the endothelin A receptor has been implicated in the development and progression of several types of cancer. Additionally, further studies are needed to investigate the long-term effects of this compound on cardiovascular and other physiological processes.
Synthesemethoden
The synthesis of 2-(biphenyl-4-yloxy)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide involves several steps, including the coupling of the biphenyl-4-yloxy group with the amino group of the cyclohex-1-en-1-yl group, followed by the addition of the acetamide group. The final product is obtained through purification and isolation techniques.
Wissenschaftliche Forschungsanwendungen
2-(biphenyl-4-yloxy)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide has been used in several scientific research studies to investigate the role of the endothelin A receptor in various physiological and pathological processes. For instance, it has been used to study the effects of endothelin A receptor blockade on blood pressure regulation in animal models of hypertension. It has also been used to investigate the role of endothelin A receptor in the development of cardiovascular diseases, such as atherosclerosis and heart failure.
Eigenschaften
Molekularformel |
C22H25NO2 |
|---|---|
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(4-phenylphenoxy)acetamide |
InChI |
InChI=1S/C22H25NO2/c24-22(23-16-15-18-7-3-1-4-8-18)17-25-21-13-11-20(12-14-21)19-9-5-2-6-10-19/h2,5-7,9-14H,1,3-4,8,15-17H2,(H,23,24) |
InChI-Schlüssel |
AWLZXQKWYOJMIB-UHFFFAOYSA-N |
SMILES |
C1CCC(=CC1)CCNC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |
Kanonische SMILES |
C1CCC(=CC1)CCNC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-ethoxy-N-({2-[(4-methylpiperazin-1-yl)carbonyl]phenyl}carbamothioyl)benzamide](/img/structure/B250068.png)



![N-benzyl-2-[(cyclopropylcarbonyl)amino]-N-methylbenzamide](/img/structure/B250077.png)

![2-(2,6-dimethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B250082.png)
![2-(2-isopropylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B250083.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B250084.png)
![N-(2-furoyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B250085.png)
![N-(2-furoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B250086.png)

![2-(3,4-dimethylphenoxy)-N-(2-{[(3,4-dimethylphenoxy)acetyl]amino}ethyl)acetamide](/img/structure/B250092.png)
![2-[(4-methoxybenzoyl)(methyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B250093.png)
